molecular formula C19H21F2N3O3S B2613091 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-55-7

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2613091
CAS No.: 897613-55-7
M. Wt: 409.45
InChI Key: QQDYYKRFYMWKQL-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorinated benzamide moiety, a piperazine ring, and a sulfonyl group. The presence of fluorine atoms in the structure enhances its stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the sulfonylated piperazine and a fluorinated benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a sulfonyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-5-3-4-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYYKRFYMWKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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